molecular formula C20H25NO4S2 B2650826 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide CAS No. 2034407-77-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

Cat. No.: B2650826
CAS No.: 2034407-77-5
M. Wt: 407.54
InChI Key: OQRRXVMLLGKLOZ-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a sophisticated synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a benzo[b]thiophene moiety, known for its prevalence in pharmacologically active molecules, with a methanesulfonamide group attached to a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (a camphor-derived) scaffold. The benzo[b]thiophene group is a privileged structure in drug design, often associated with bioactivity across various targets, while the camphor-derived portion introduces steric complexity and potential for chiral specificity. The primary research application of this reagent is as a key intermediate in the synthesis of novel compounds for biological screening. Its structure suggests potential for probing enzyme systems such as kinases, sulfotransferases, or other hydrolytic enzymes, where the methanesulfonamide group can act as a key pharmacophore. Researchers may utilize this compound in the development of targeted covalent inhibitors or as a molecular scaffold for fragment-based drug discovery. This product is intended for laboratory research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and conduct all operations in a well-ventilated fume hood.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-19(2)13-7-8-20(19,18(23)9-13)12-27(24,25)21-10-16(22)15-11-26-17-6-4-3-5-14(15)17/h3-6,11,13,16,21-22H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRXVMLLGKLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound has a molecular formula of C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S and a molecular weight of approximately 346.44 g/mol. Its structure features a benzothiophene moiety, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₄S
Molecular Weight346.44 g/mol
CAS Number2034257-79-7

Antitumor Activity

Research indicates that compounds containing benzothiophene derivatives exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of benzothiophene can inhibit the proliferation of cancer cells, with IC50 values indicating effective concentrations for inducing cell death.
CompoundCell LineIC50 (μM)
N-(2-(benzo[b]thiophen-3-yl)-...)MCF-7 (Breast)16.19 ± 1.35
N-(2-(benzo[b]thiophen-3-yl)-...)HCT-116 (Colorectal)17.16 ± 1.54

These results suggest that the compound may act similarly to established chemotherapeutics like doxorubicin, which is known for its ability to intercalate DNA and inhibit synthesis of biomolecules .

The precise mechanism through which N-(2-(benzo[b]thiophen-3-yl)-...) exerts its biological effects is still under investigation. However, it is posited that:

  • DNA Intercalation : Similar to other benzothiophene derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, although the exact targets remain to be elucidated .

Case Studies

Several studies have focused on the biological evaluation of benzothiophene derivatives:

  • Study on Antitumor Activity : A recent study evaluated a series of synthesized benzothiophene compounds against human tumor cell lines using both 2D and 3D culture models. The results indicated that certain compounds exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting that the tumor microenvironment may influence drug efficacy .
  • Antimicrobial Activity : Some derivatives also demonstrated antimicrobial properties against common pathogens such as E. coli and S. aureus, indicating potential applications beyond oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile of N-(2-(benzo[b]thiophen-3-yl)-...) is crucial for assessing its therapeutic viability:

  • Absorption and Distribution : Initial data suggest favorable absorption characteristics due to its lipophilic nature.
  • Metabolism : Further studies are needed to determine metabolic pathways and half-life.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide exhibit promising anticancer properties. The benzo[b]thiophene structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast and lung cancers. Studies have shown that derivatives can interfere with signaling pathways crucial for tumor growth and survival .

Antimicrobial Properties

The compound's sulfonamide component suggests potential antimicrobial activity. Similar sulfonamide derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves inhibition of folic acid synthesis, which is vital for microbial growth . This application is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as arthritis and other inflammatory diseases . Research into the specific mechanisms by which this compound exerts its effects is ongoing.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzo[b]thiophene derivatives, highlighting their ability to inhibit tumor cell lines through apoptosis induction and cell cycle arrest mechanisms . The findings suggest that the unique bicyclic structure may enhance binding affinity to target proteins involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the benzo[b]thiophene scaffold significantly improved efficacy against resistant strains, underscoring the importance of structural optimization .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-Based Sulfonamides

Compounds sharing the bicyclo[2.2.1]heptane core and sulfonamide groups (Table 1) exhibit distinct substituents that influence their physicochemical and functional properties:

Compound Name Substituents Key Features Reference
Target Compound - Benzo[b]thiophen-3-yl-hydroxyethyl
- 7,7-dimethyl-2-oxo
Aromatic heterocycle, rigid bicyclic core -
1-((1S,4S,E)-3-Ferrocenylmethylene-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (4a) - Ferrocenylmethylene
- N,N-dimethyl
Redox-active ferrocene, chiral center
N-(tert-butyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (9) - tert-butyl Bulky alkyl group, enhanced lipophilicity
1-((1S,4S)-3-Benzylidene-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide (29) - Benzylidene
- tert-butyl
Extended conjugation, steric hindrance

Key Observations :

  • Compound 4a incorporates a redox-active ferrocene moiety, enabling applications in electrochemical catalysis, absent in the target compound .
  • Compound 9 ’s tert-butyl group increases steric bulk and lipophilicity, which may improve membrane permeability in drug design .

Spectroscopic Data (Table 2)

Compound IR ν(C=O) (cm⁻¹) ¹H NMR (δ, ppm) Key Signals Reference
Target Compound ~1700–1750* - Benzo[b]thiophene aromatic protons: δ 7.2–7.8
- Bicyclic CH₃: δ 1.0–1.2*
-
4a 1735 - Ferrocene protons: δ 4.1–4.3
- Bicyclic CH₃: δ 1.09 (s)
29 1728 - Benzylidene protons: δ 7.3–7.5
- Bicyclic CH₃: δ 1.12 (s)

*Inferred from bicyclo[2.2.1]heptan-2-one derivatives in .

Key Observations :

  • The target compound ’s IR ν(C=O) is expected near 1700–1750 cm⁻¹, consistent with the 2-oxo group in the bicyclic core .
  • Benzo[b]thiophene protons (δ 7.2–7.8) differ from ferrocene (δ 4.1–4.3) in 4a, reflecting distinct electronic environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane sulfonamides, and how do reaction conditions affect yields?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation using camphorsulfonyl chloride with amines under anhydrous conditions (e.g., CH₂Cl₂, triethylamine) yields products with 50–67% efficiency after purification via flash chromatography (20% Et₂O/hexane) .
  • Key factors : Reaction temperature, solvent polarity, and steric hindrance from bicyclic frameworks influence yields. Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Tools :

  • 1H/13C NMR : Resolves diastereotopic protons in the bicyclo[2.2.1]heptane core (e.g., δ 0.92–1.98 ppm for CH₃ and CH groups) .
  • Optical rotation : Distinguishes enantiomers (e.g., [α]²⁵D = ±37–38° for camphor-derived sulfonamides) .
  • MS (EI/ESI) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 450–500) and fragmentation patterns .
    • Validation : Cross-check with single-crystal X-ray diffraction for absolute configuration .

Q. What biological activities have been reported for structurally related sulfonamide-camphor hybrids?

  • Antimicrobial potential : Derivatives with quaternary ammonium groups show MIC values of 1.05–2.2 µmol/L against S. aureus and E. coli .
  • Neuronal activity : Camphorsulfonamides act as Kv7 channel activators, suggesting neuropharmacological relevance .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in chiral resolution?

  • Approach : Use chiral auxiliaries like (1S)-(+)- or (1R)-(−)-camphorsulfonyl chloride to control stereochemistry .
  • Challenges :

  • Racemization : Monitor reaction pH (<7) to prevent epimerization at the hydroxyethyl group.
  • Purification : Employ chiral HPLC or diastereomeric salt crystallization (e.g., with L-tartaric acid) .
    • Validation : Apply Rogers’ η parameter or Flack’s x parameter to quantify enantiomeric excess via X-ray data .

Q. How should researchers resolve conflicting NMR data in complex bicycloheptane-sulfonamide derivatives?

  • Case study : Overlapping signals for CH₃ groups (δ ~0.92–0.99 ppm) can be deconvoluted using 2D NMR (COSY, HSQC) .
  • Contradiction analysis : Compare experimental shifts with DFT-calculated chemical shifts for ambiguous protons .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereochemical fidelity?

  • DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) systematically. For example, copper-catalyzed amidation under photoinduced conditions improves regioselectivity .
  • Flow chemistry : Continuous processing minimizes decomposition of sensitive intermediates (e.g., diazo compounds) .

Methodological Guidance

  • Stereochemical analysis : Combine optical rotation with X-ray crystallography to avoid false chirality assignments in near-centrosymmetric structures .
  • Scale-up : Prefer flow chemistry for oxidation-sensitive intermediates (e.g., Swern oxidation) to enhance reproducibility .
  • Data validation : Use statistical models (e.g., R factor <0.05 in crystallography) to ensure structural accuracy .

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